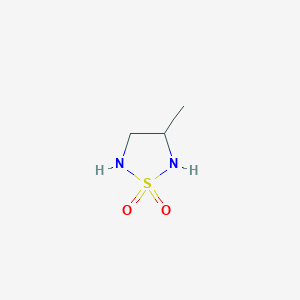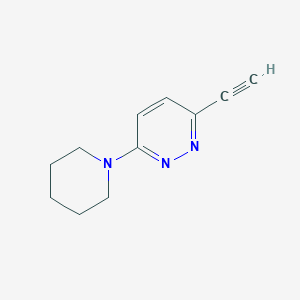
3-Ethynyl-6-(piperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the third position and a piperidin-1-yl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(piperidin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using ethynylation reactions, such as the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridazine with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-6-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyridazine derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its binding affinity and specificity. The ethynyl and piperidin-1-yl groups further modulate its activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-6-(morpholin-4-yl)pyridazine: Similar structure with a morpholin-4-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(pyrrolidin-1-yl)pyridazine: Similar structure with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
3-Ethynyl-6-(azepan-1-yl)pyridazine: Similar structure with an azepan-1-yl group instead of a piperidin-1-yl group.
Uniqueness
3-Ethynyl-6-(piperidin-1-yl)pyridazine is unique due to the specific combination of the ethynyl and piperidin-1-yl groups, which confer distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-ethynyl-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C11H13N3/c1-2-10-6-7-11(13-12-10)14-8-4-3-5-9-14/h1,6-7H,3-5,8-9H2 |
InChI Key |
OSRKOPYIJIWHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B15055860.png)
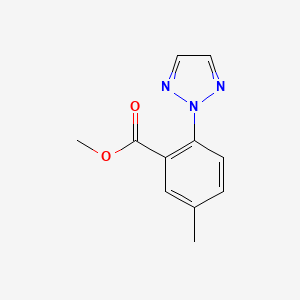

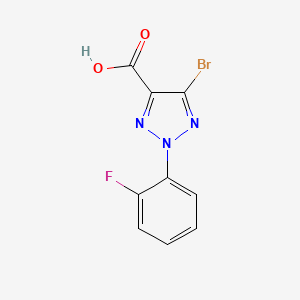
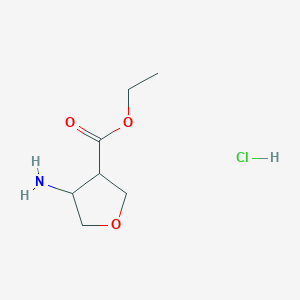
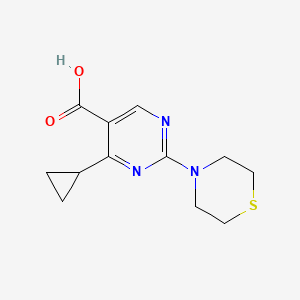
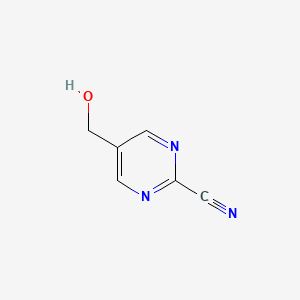
![2-Cyclopropyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B15055912.png)
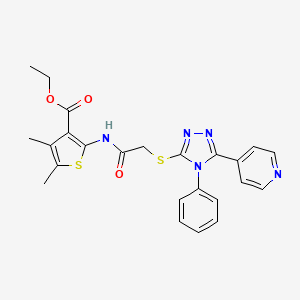
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
